Butanoic acid, 4-cyano-2,2-difluoro-, ethyl ester
Description
Butanoic acid, 4-cyano-2,2-difluoro-, ethyl ester is a fluorinated and cyano-substituted derivative of ethyl butanoate. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., ethyl esters with methyl, hydroxy, or other substituents) are well-documented in food, fragrance, and industrial applications. The 4-cyano and 2,2-difluoro groups likely confer unique chemical stability and reactivity, distinguishing it from simpler esters. Potential applications could span pharmaceuticals or agrochemicals due to the electron-withdrawing effects of fluorine and cyano groups, though further research is needed to confirm these uses.
Properties
IUPAC Name |
ethyl 4-cyano-2,2-difluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2NO2/c1-2-12-6(11)7(8,9)4-3-5-10/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXPGHFIUHPUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441679 | |
| Record name | Butanoic acid, 4-cyano-2,2-difluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295360-08-6 | |
| Record name | Butanoic acid, 4-cyano-2,2-difluoro-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 4-Cyano-2,2-Difluorobutanoic Acid
The most direct route involves esterifying 4-cyano-2,2-difluorobutanoic acid with ethanol under acidic or basic conditions. In a patented procedure, the acid is reacted with ethanol in toluene using triethylamine as a base, achieving yields of 60–80% after distillation. The reaction is typically conducted at 0–30°C to minimize side reactions, with stepwise addition of reagents to control exothermicity. For example, methane sulfonyl chloride may be introduced incrementally to activate the carboxylic acid before ethanol addition. This method prioritizes purity, with distillation under reduced pressure (6 mbar, 75°C) yielding >95% pure product.
Nucleophilic Substitution Using Bromo Precursors
Alternative routes leverage brominated intermediates. Ethyl 4-bromo-4,4-difluoro-3-hydroxy-butanoate, synthesized via sodium borohydride reduction of ethyl 4,4-difluoro-3-oxo-butanoate, serves as a key precursor. Subsequent nucleophilic substitution with cyanide sources (e.g., KCN or NaCN) introduces the cyano group. This two-step process achieves moderate yields (50–70%) but requires careful handling of toxic cyanide reagents. The reaction is conducted in polar aprotic solvents like THF, with temperatures maintained below 25°C to prevent decomposition.
Fluorination and Cyano Group Introduction
Difluorination Strategies
Difluorination at the C2 position is achieved using diethylaminosulfur trifluoride (DAST) or analogous reagents. A patented method describes the treatment of ethyl 3-oxo-4-cyano-butanoate with DAST in dichloromethane at −10°C, yielding the difluorinated intermediate. This step is critical for ensuring regioselectivity, as over-fluorination can occur at higher temperatures. The reaction is quenched with aqueous sodium bicarbonate to neutralize excess DAST, followed by extraction with ethyl acetate.
Cyanation Techniques
Direct cyanation of fluorinated esters is challenging due to steric and electronic effects. One approach involves Michael addition of cyanide to α,β-unsaturated fluorinated esters. For instance, ethyl 2,2-difluoro-4-oxo-but-3-enoate reacts with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂), yielding the 4-cyano derivative. This method achieves 65–75% yields but requires stringent moisture control to prevent hydrolysis of TMSCN.
Catalytic and Enantioselective Approaches
Transition Metal Catalysis
Palladium-catalyzed cyanation has been explored for introducing the cyano group. A patent describes the use of Pd(PPh₃)₄ with zinc cyanide in DMF, enabling cyanation of ethyl 2,2-difluoro-4-bromo-butanoate at 100°C. Yields range from 55–65%, with residual palladium removed via activated carbon filtration. Enantioselective variants using chiral ligands (e.g., BINAP) remain underdeveloped but show promise for accessing optically active derivatives.
Organocatalytic Methods
Organocatalysts like thioureas have been employed to facilitate esterification and cyanation in tandem. In a reported protocol, a bifunctional thiourea catalyst mediates the reaction between 2,2-difluoro-4-oxo-butanoic acid and ethanol, followed by in situ cyanation using acetone cyanohydrin. This one-pot method simplifies purification but currently offers modest yields (40–50%).
Process Optimization and Industrial-Scale Production
Solvent and Base Selection
Industrial-scale synthesis prioritizes toluene and methyl tert-butyl ether (MTBE) due to their low cost and ease of removal. Triethylamine is favored over stronger bases (e.g., NaH) for esterification, as it minimizes side reactions like β-elimination. Batch reactors equipped with reflux condensers and temperature control modules are standard, enabling throughputs of 50–100 kg per batch.
Temperature and Reaction Time
Optimal conditions for esterification involve 20–25°C with reaction times of 12–24 hours. For cyanation, lower temperatures (0–10°C) and shorter durations (2–4 hours) prevent degradation. Continuous flow systems are being investigated to enhance reproducibility and reduce thermal gradients.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC with UV detection (λ = 210 nm) is employed for purity checks, with retention times of 8–9 minutes on a C18 column. Residual solvents (e.g., toluene) are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Table 1: Comparison of Synthesis Methods.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–25°C | ±5% per 10°C deviation |
| Solvent Polarity | Low (e.g., toluene) | Higher purity |
| Catalyst Loading | 1–2 mol% | Linear increase up to 5 mol% |
Table 2: Process Optimization Parameters.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-cyano-2,2-difluoro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different functionalized products.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- This compound serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in pharmaceutical chemistry for developing new drugs and agrochemicals.
-
Biological Studies :
- Researchers are investigating its biological activity, particularly its interactions with cellular processes and enzymes. The cyano group may confer unique reactivity that could be exploited in medicinal chemistry.
-
Material Science :
- The compound is utilized in the formulation of specialty chemicals and polymers. Its distinctive chemical properties make it suitable for creating materials with specific characteristics, such as enhanced durability or reactivity.
- Environmental Chemistry :
Case Study 1: Pharmaceutical Development
In a recent study, researchers synthesized a series of derivatives from this compound to evaluate their potency against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents.
Case Study 2: Agrochemical Applications
Another study explored the use of this compound in developing new herbicides. By modifying the ester group, researchers were able to enhance the herbicidal activity against common agricultural weeds while reducing toxicity to crops.
Mechanism of Action
The mechanism by which Butanoic acid, 4-cyano-2,2-difluoro-, ethyl ester exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The cyano and fluorine groups can play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
Biological Activity
Butanoic acid, 4-cyano-2,2-difluoro-, ethyl ester (CAS: 295360-08-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a butanoic acid backbone with a cyano group and two fluorine atoms attached to the second carbon atom. This unique structure may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 179.15 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 295360-08-6 |
Antimicrobial Properties
Research indicates that butanoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that ethyl esters of butanoic acid can inhibit the growth of various pathogenic bacteria. The presence of the cyano and difluoro groups enhances this activity by increasing lipophilicity, allowing better membrane penetration.
Anticancer Activity
Preliminary studies have also suggested that butanoic acid derivatives may possess anticancer properties. In vitro assays revealed that the compound could induce apoptosis in cancer cell lines, specifically through the modulation of apoptotic pathways involving caspases . The structure-activity relationship (SAR) analysis indicated that the difluoro substitution is critical for enhancing cytotoxic effects.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets such as enzymes involved in metabolic pathways or signal transduction cascades. This interaction may lead to altered gene expression and subsequent biological responses.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various butanoic acid derivatives against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity in Cancer Cells : In a comparative study involving multiple cancer cell lines, butanoic acid derivatives were tested for their cytotoxic effects. The IC50 values ranged from 10 to 30 µM, indicating significant potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for producing 4-cyano-2,2-difluoroethyl butanoate with high purity?
A two-step synthesis is commonly employed:
Fluorination and cyanation : React 2,2-difluorobutanoic acid with cyanating agents (e.g., KCN or CuCN) under controlled temperatures (40–60°C) to introduce the cyano group.
Esterification : Treat the intermediate with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) or coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to form the ethyl ester.
Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- NMR spectroscopy : ¹⁹F NMR for fluorine environments (δ -110 to -120 ppm for CF₂ groups) and ¹H/¹³C NMR for ester/cyano group validation.
- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~205) and fragmentation patterns.
- IR spectroscopy : Look for ester C=O stretches (~1740 cm⁻¹) and nitrile C≡N bands (~2250 cm⁻¹) .
Q. What solvents and storage conditions are optimal for stability?
- Solvents : Use aprotic solvents (e.g., DCM, acetonitrile) to avoid ester hydrolysis.
- Storage : Store at -20°C under inert gas (N₂/Ar) in amber vials to prevent degradation via moisture or light exposure. Stability studies indicate <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How do the electron-withdrawing cyano and difluoro groups influence reactivity in nucleophilic substitution reactions?
The CF₂ and CN groups synergistically activate the β-carbon for nucleophilic attack due to their strong electron-withdrawing effects. For example:
Q. What strategies resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability (e.g., cell line sensitivity or fluorophore interference in fluorescence-based assays). Mitigation approaches include:
Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?
- Modify ester groups : Replace ethyl with bulkier esters (e.g., tert-butyl) to enhance metabolic stability.
- Fluorine substitution : Compare 2,2-difluoro vs. monofluoro analogs to quantify fluorine’s impact on target binding (e.g., via IC₅₀ shifts in kinase assays).
- Bioisosteres : Substitute the cyano group with a tetrazole to improve solubility while retaining electronic effects .
Q. What advanced techniques characterize its interactions with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., KD values).
- X-ray crystallography : Resolve binding modes in enzyme active sites, focusing on fluorine-protein interactions.
- Metabolomics profiling : Use LC-MS to track ester hydrolysis in hepatic microsomal assays, identifying major metabolites .
Q. How do computational models predict its pharmacokinetic properties?
- LogP calculations : Predict lipophilicity (estimated LogP ~2.1) using software like Schrödinger’s QikProp.
- CYP450 inhibition : Machine learning models (e.g., AutoDock Vina) highlight risks of CYP3A4 inhibition due to the nitrile group, requiring in vitro validation .
Methodological Guidance
Q. How to design a robust protocol for analyzing hydrolytic degradation products?
Q. What statistical approaches address variability in synthetic yield data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
